
5-Bromo-7-cloroquinolina
Descripción general
Descripción
5-Bromo-7-chloroquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-7-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-7-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de fármacos antimaláricos
5-Bromo-7-cloroquinolina: sirve como un intermedio clave en la síntesis de fármacos antimaláricos. Su estructura está estrechamente relacionada con la cloroquina, un agente antimalárico bien conocido. Los sustituyentes bromo y cloro en el andamiaje de quinolina mejoran la capacidad del compuesto para interferir con el ciclo de vida del parásito de la malaria, Plasmodium falciparum .
Actividad antitumoral
La investigación ha indicado que los derivados de quinolina exhiben prometedoras propiedades antitumoralesThis compound puede ser funcionalizado para crear compuestos que se dirigen a vías específicas involucradas en la proliferación y supervivencia de las células cancerosas .
Propiedades antimicrobianas
El núcleo de quinolina es conocido por su amplio espectro de bioactividad, incluidos los efectos antimicrobianos. Los derivados de This compound podrían potencialmente desarrollarse en nuevos antibióticos para combatir cepas bacterianas resistentes .
Síntesis orgánica
Como un bloque de construcción versátil en la química orgánica, This compound se utiliza para sintetizar una variedad de moléculas orgánicas complejas. Su reactividad permite la construcción de diversas entidades químicas que son importantes tanto en la investigación como en las aplicaciones industriales .
Modificador en procesos de cristalización
En el campo de la ciencia de los materiales, This compound puede actuar como un modificador para controlar la cristalización de ciertas sustancias. Esta aplicación es crucial en el desarrollo de nuevos materiales con propiedades físicas deseadas .
Estructura principal farmacéutica
La parte de quinolina es un andamiaje vital para el descubrimiento de fármacosThis compound puede utilizarse como una estructura principal en el diseño y desarrollo de nuevos productos farmacéuticos, debido a su núcleo modificable que puede adaptarse para dirigirse a una amplia gama de actividades biológicas .
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which 5-bromo-7-chloroquinoline belongs, are known to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that 5-Bromo-7-chloroquinoline may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways, contributing to their broad spectrum of bio-responses .
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives, it can be inferred that 5-bromo-7-chloroquinoline may have significant molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some quinoline derivatives have shown cytotoxic effects against various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-chloroquinoline is not well-established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of 5-Bromo-7-chloroquinoline in laboratory settings is limited. It is known that the compound is stable under normal conditions and is stored at room temperature .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives can be directed to specific compartments or organelles based on their chemical structure .
Propiedades
IUPAC Name |
5-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLIWRAKZQZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215767-84-2 | |
| Record name | 5-bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
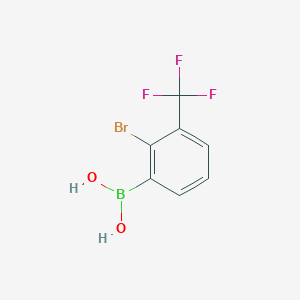
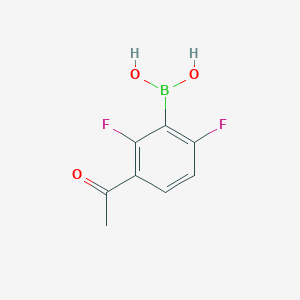
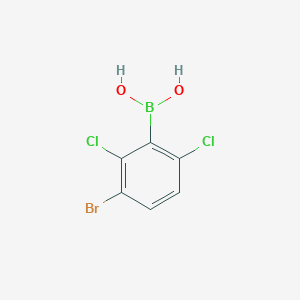
![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)
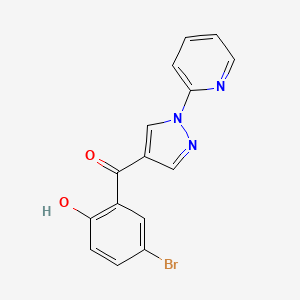

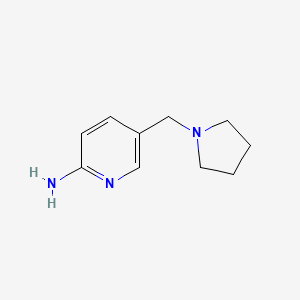

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
![Imidazo[1,5-a]pyridin-3-amine](/img/structure/B1525934.png)



